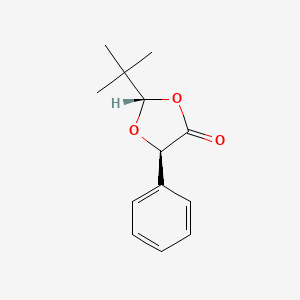
(2S,5R)-2-tert-Butyl-5-phenyl-1,3-dioxolan-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,5R)-2-tert-Butyl-5-phenyl-1,3-dioxolan-4-one is a chiral compound with a unique structure that includes a dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5R)-2-tert-Butyl-5-phenyl-1,3-dioxolan-4-one typically involves the reaction of tert-butyl hydroperoxide with benzyl cyanide under metal-free conditions. This reaction proceeds smoothly in the presence of tert-butyl hydroperoxide, leading to the formation of the desired compound through a series of oxidation, bond cleavage, and bond formation steps .
Industrial Production Methods
the use of flow microreactor systems has been suggested as a more efficient and sustainable approach for the synthesis of tertiary butyl esters, which could potentially be adapted for the production of this compound .
Chemical Reactions Analysis
Types of Reactions
(2S,5R)-2-tert-Butyl-5-phenyl-1,3-dioxolan-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like tert-butyl hydroperoxide and reducing agents. The reactions are typically carried out under controlled conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted compounds.
Scientific Research Applications
(2S,5R)-2-tert-Butyl-5-phenyl-1,3-dioxolan-4-one has several scientific research applications, including:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential biological activities and interactions with biological molecules.
Medicine: Explored for its potential therapeutic applications, although specific uses are still under research.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism by which (2S,5R)-2-tert-Butyl-5-phenyl-1,3-dioxolan-4-one exerts its effects involves interactions with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various enzymes and receptors, leading to its observed effects. Detailed studies on its mechanism of action are still ongoing .
Comparison with Similar Compounds
Similar Compounds
Menthol Glycinates: These compounds are similar in structure and have been studied for their cooling effects.
WS-3 and WS-5: These are cooling agents that share structural similarities with (2S,5R)-2-tert-Butyl-5-phenyl-1,3-dioxolan-4-one.
Uniqueness
This compound is unique due to its specific chiral configuration and the presence of the dioxolane ring
Properties
CAS No. |
834909-35-2 |
|---|---|
Molecular Formula |
C13H16O3 |
Molecular Weight |
220.26 g/mol |
IUPAC Name |
(2S,5R)-2-tert-butyl-5-phenyl-1,3-dioxolan-4-one |
InChI |
InChI=1S/C13H16O3/c1-13(2,3)12-15-10(11(14)16-12)9-7-5-4-6-8-9/h4-8,10,12H,1-3H3/t10-,12+/m1/s1 |
InChI Key |
ASTUNMYDURHXIM-PWSUYJOCSA-N |
Isomeric SMILES |
CC(C)(C)[C@H]1O[C@@H](C(=O)O1)C2=CC=CC=C2 |
Canonical SMILES |
CC(C)(C)C1OC(C(=O)O1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-Pyrimidinamine, 5-bromo-6-(1-fluoroethyl)-N-[(4-fluorophenyl)methyl]-](/img/structure/B14186457.png)


![[1,4-Phenylenebis(methyleneoxypropane-3,1-diyl)]bis(triethoxysilane)](/img/structure/B14186462.png)
![4-Pyrimidinamine, N-[1-[4-(4-fluorophenoxy)phenyl]propyl]-6-propyl-](/img/structure/B14186469.png)


![1,1'-({2-[Chloro(phenyl)methyl]phenyl}methylene)dibenzene](/img/structure/B14186490.png)


![4-tert-Butyl-2-[2-(2-nitrophenyl)hydrazinyl]phenol](/img/structure/B14186522.png)
![N~2~-[(4-Fluorophenyl)methyl]-N-hydroxyglycinamide](/img/structure/B14186525.png)
